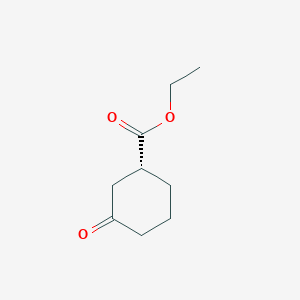

ethyl (1R)-3-oxocyclohexane-1-carboxylate

Description

Significance and Stereochemical Considerations of Cyclohexanone (B45756) Esters in Chemical Research

Cyclohexanone esters are significant intermediates in chemical research due to their conformational and stereochemical properties. The cyclohexane (B81311) ring typically adopts a low-energy chair conformation, where substituents can occupy either axial or equatorial positions. The relative stability and reactivity of these conformers are crucial in determining the outcome of chemical reactions. For instance, esterification of an equatorial cyclohexanecarboxylic acid is generally faster than that of its axial counterpart due to reduced steric hindrance. spcmc.ac.in

The stereochemistry of nucleophilic additions to the carbonyl group of cyclohexanones is a well-studied area, governed by factors such as steric hindrance and electronic effects. acs.orgresearchgate.net The presence of an ester group, as in ethyl (1R)-3-oxocyclohexane-1-carboxylate, introduces additional complexity and synthetic utility. This group can influence the stereochemical course of reactions at the ketone by altering the electronic and steric environment of the ring. The ability to control the stereochemistry at multiple centers on the cyclohexane ring is paramount for the synthesis of complex, biologically active molecules. The defined stereocenter in the (1R) isomer makes it a powerful tool in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

The physical and chemical properties of the parent compound, ethyl 3-oxocyclohexane-1-carboxylate, provide a basis for understanding its behavior in synthesis.

Table 1: Physicochemical Properties of Ethyl 3-oxocyclohexanecarboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₃ nih.gov |

| Molecular Weight | 170.21 g/mol scbt.com |

| CAS Number | 33668-25-6 nih.gov |

| Boiling Point | 248.8°C at 760 mmHg alfa-chemistry.com |

| Density | 1.083 g/cm³ alfa-chemistry.com |

| Physical Form | Liquid |

Historical Context of Cyclohexane Carboxylates in Organic Synthesis and Their Evolution

The history of cyclohexane chemistry dates back to the late 19th century. In 1867, Marcellin Berthelot first reduced benzene (B151609) using hydroiodic acid. wikipedia.orgworldofmolecules.com This was followed by the work of Adolf von Baeyer in 1870, who also produced what he termed "hexahydrobenzene". wikipedia.org Early investigations were often complicated by unexpected rearrangement reactions, with products initially identified as cyclohexane derivatives later being correctly identified as substituted cyclopentanes. worldofmolecules.com

The industrial-scale production of cyclohexane was later achieved through the hydrogenation of benzene. wikipedia.org This availability of the basic cyclohexane scaffold paved the way for the development of more complex, functionalized derivatives. The oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone became a cornerstone of industrial chemistry, providing the raw materials for polymers like nylon. worldofmolecules.com

The synthesis of cyclohexane carboxylates represented a significant advancement, introducing a versatile functional group that could be used for further elaboration. The evolution of synthetic methods has allowed for increasing control over the regioselectivity and stereoselectivity of these compounds. While early syntheses often produced mixtures of isomers, modern organic synthesis focuses on developing routes to specific, stereochemically pure compounds like this compound. This progression allows chemists to build complex, three-dimensional molecules with high precision, which is essential for applications in medicinal chemistry and materials science. For example, related compounds such as ethyl 4-oxocyclohexane-1-carboxylate serve as key intermediates in the synthesis of pharmaceuticals like Tranexamic acid, highlighting the importance of this class of molecules. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

ethyl (1R)-3-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

YLRVJPQVDQQBOX-SSDOTTSWSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC(=O)C1 |

Canonical SMILES |

CCOC(=O)C1CCCC(=O)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 1r 3 Oxocyclohexane 1 Carboxylate and Its Stereoisomers

Established Synthetic Routes to Ethyl 3-oxocyclohexane-1-carboxylate

Classical Esterification Protocols from 3-Oxocyclohexane-1-carboxylic Acid

The Fischer-Speier esterification is a foundational method for synthesizing esters, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. cerritos.edumasterorganicchemistry.comlibretexts.orgorganic-chemistry.org In the case of ethyl 3-oxocyclohexane-1-carboxylate, this involves reacting 3-oxocyclohexane-1-carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comchemicalbook.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.orgorganic-chemistry.org

A typical laboratory procedure involves refluxing a mixture of 3-oxocyclohexane-1-carboxylic acid, ethanol, a catalytic amount of p-toluenesulfonic acid, and a solvent like toluene. chemicalbook.com A Dean-Stark apparatus is often employed to remove the water azeotropically, thereby shifting the equilibrium to favor the product. chemicalbook.com This method is effective for producing the racemic ester.

Other esterification methods that can be employed under milder conditions include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This approach avoids the production of water and can be carried out at room temperature. orgsyn.org

Table 1: Comparison of Classical Esterification Protocols

| Method | Catalyst | Key Features |

| Fischer-Speier Esterification | Strong acid (e.g., H₂SO₄, p-TsOH) | Reversible; requires excess alcohol or removal of water. cerritos.edumasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgchemicalbook.com |

| DCC/DMAP Coupling | Dicyclohexylcarbodiimide/4-Dimethylaminopyridine | Mild conditions; avoids water formation. orgsyn.org |

Electrochemical Synthesis Approaches Utilizing Carbon Dioxide and Olefins

Electrochemical methods offer a sustainable alternative for the synthesis of carboxylic acids and their derivatives by utilizing carbon dioxide (CO₂) as a renewable C1 feedstock. researchgate.netresearchgate.net The carboxylation of olefins with CO₂ can be achieved through photocatalysis and electrocatalysis. researchgate.net While direct electrochemical synthesis of ethyl 3-oxocyclohexane-1-carboxylate from a specific olefin and CO₂ is not extensively documented, the general principles of electrochemical carboxylation are relevant.

This process typically involves the electrochemical reduction of a substrate to generate a radical anion or a carbanion, which then reacts with CO₂. beilstein-journals.org For instance, the selective oxidation of alkenes to epoxides followed by the cycloaddition of CO₂ is a sustainable method for generating functional cyclic carbonates. rsc.org This suggests the potential for developing electrochemical routes to cyclohexanecarboxylic acid derivatives from suitable cyclic olefin precursors.

Multi-Step Synthetic Strategies from Readily Available Cyclic Precursors (e.g., cyclohexanone (B45756) cyanohydrin derivatives)

Multi-step synthetic sequences starting from readily available cyclic precursors provide another versatile route to ethyl 3-oxocyclohexane-1-carboxylate. A notable example involves the use of cyclohexanone cyanohydrin.

For instance, a synthetic route to tranexamic acid has been developed starting from ethyl 4-oxocyclohexane-1-carboxylate, which itself can be synthesized from precursors. researchgate.net The initial compound is converted to its cyanohydrin, which then undergoes dehydration to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate. researchgate.net This highlights the utility of cyanohydrin chemistry in modifying the cyclohexanone ring.

Another approach involves preparing cyclohexanol-1-ethylcarboxylate from cyclohexanone cyanohydrin. researchgate.net This intermediate can then be transformed into other functionalized cyclohexene (B86901) carboxylates. researchgate.net Although not a direct synthesis of the target molecule, these examples demonstrate the principle of using cyanohydrin derivatives of cyclohexanone as versatile starting materials for accessing a variety of substituted cyclohexane (B81311) carboxylates.

Enantioselective Synthesis of Ethyl (1R)-3-oxocyclohexane-1-carboxylate

Achieving the synthesis of a single enantiomer, such as this compound, requires stereocontrolled methods.

Asymmetric Catalytic Methodologies for Chiral Cyclohexanone-Carboxylate Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. ethernet.edu.et Organocatalysis, in particular, has emerged as a significant area of research for constructing chiral scaffolds. acs.org

For the synthesis of chiral cyclohexanone-carboxylate derivatives, asymmetric Michael additions have been shown to be effective. For example, chiral thiourea (B124793) organocatalysts derived from (R,R)-1,2-diphenylethylenediamine have been successfully applied to the asymmetric Michael addition of various nucleophiles to nitroalkenes, leading to products with high diastereo- and enantioselectivities. rsc.org While this specific example does not directly yield the target molecule, it illustrates a relevant catalytic strategy.

Another relevant approach is the N-heterocyclic carbene (NHC)-catalyzed desymmetrization of 1,3-diketones, which can lead to the enantioselective synthesis of α,α-disubstituted cyclopentenes. nih.gov Similar strategies could potentially be adapted for the synthesis of chiral cyclohexanone derivatives. Furthermore, Pd-catalyzed asymmetric allylic alkylation has been developed for the large-scale production of related chiral compounds like ethyl (R)-1-allyl-2-oxocyclohexane-1-carboxylate, demonstrating the utility of transition metal catalysis in this area. researchgate.net

Table 2: Examples of Asymmetric Catalytic Approaches

| Catalytic System | Reaction Type | Potential Application |

| Chiral Thioureas | Asymmetric Michael Addition | Formation of chiral substituted cyclohexanones. rsc.org |

| Chiral N-Heterocyclic Carbenes | Intramolecular Aldol (B89426) Reaction | Desymmetrization of prochiral precursors. nih.gov |

| Palladium Complexes | Asymmetric Allylic Alkylation | Introduction of chiral quaternary centers. researchgate.net |

Chiral Pool and Classical Resolution Techniques Applied to Cyclohexane Carboxylates

The "chiral pool" refers to the collection of abundant, naturally occurring chiral molecules that can be used as starting materials for the synthesis of other chiral compounds. bccollegeasansol.ac.innih.govescholarship.orguh.edu This approach leverages the pre-existing chirality of the starting material to control the stereochemistry of the final product. While a direct chiral pool synthesis starting from a naturally occurring terpene or amino acid to this compound is not commonly cited, the principles of this strategy are fundamental to asymmetric synthesis.

Classical resolution is a technique used to separate a racemic mixture into its individual enantiomers. mdpi.com This is typically achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. mdpi.comlibretexts.org Since diastereomers have different physical properties, they can be separated by methods such as crystallization. mdpi.comlibretexts.org

For a racemic mixture of 3-oxocyclohexane-1-carboxylic acid, one could use a chiral amine base to form diastereomeric salts. After separation of these salts, the individual enantiomers of the carboxylic acid can be regenerated and subsequently esterified to yield the desired enantiomer of the ethyl ester. Similarly, resolution can be performed on the racemic ester itself, for example, by enzymatic hydrolysis where one enantiomer is selectively hydrolyzed, allowing for the separation of the remaining enantiomer.

Biocatalytic Transformations for Stereocontrol in Analogs (e.g., hydroxycyclohexanecarboxylates)

Biocatalytic transformations are a powerful tool for establishing stereocontrol in the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. In the context of producing analogs of this compound, such as chiral hydroxycyclohexanecarboxylates, enzymes play a crucial role in asymmetric synthesis and kinetic resolution. Dehydrogenases and lipases are two prominent classes of enzymes utilized for these transformations.

Dehydrogenases catalyze stereoselective reduction of prochiral ketones. For instance, the ketone moiety of a 3-oxocyclohexanecarboxylate derivative can be selectively reduced to a hydroxyl group, creating one or two chiral centers with a specific configuration. These reactions depend on coenzymes like NAD(P)H and are often coupled with a cofactor regeneration system to ensure catalytic efficiency. The choice of dehydrogenase, originating from various microorganisms, dictates the stereochemical outcome, allowing for the targeted synthesis of specific diastereomers of hydroxycyclohexanecarboxylates.

Lipases are widely employed for the kinetic resolution of racemic mixtures. In a typical application, a racemic mixture of a hydroxycyclohexanecarboxylate is subjected to lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer at a faster rate, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the remaining unreacted alcohol, thereby resolving the racemate into its constituent enantiomers. This method is highly effective for separating enantiomers of intermediates that can later be converted to the desired final product.

The high chemo-, regio-, and enantioselectivity of these enzymatic methods minimizes the formation of byproducts and offers a greener alternative to traditional chemical synthesis.

| Enzyme Class | Transformation Type | Substrate Example | Product Example | Key Advantage |

| Dehydrogenase | Asymmetric Reduction | Alkyl 3-oxocyclohexanecarboxylate | Chiral Alkyl 3-hydroxycyclohexanecarboxylate | High enantioselectivity in creating new stereocenters. |

| Lipase | Kinetic Resolution | Racemic Alkyl 3-hydroxycyclohexanecarboxylate | Enantiopure acylated ester and unreacted alcohol | Efficient separation of existing racemic mixtures. |

Synthesis of Structural Analogs and Isomers of this compound

The synthesis of structural analogs and isomers of this compound is essential for exploring structure-activity relationships in medicinal chemistry and for developing novel chemical entities. This involves the preparation of its enantiomer, (1S), as well as derivatives with different alkyl ester groups and ring sizes (homologs).

Preparation of Ethyl (1S)-3-oxocyclohexane-1-carboxylate

The synthesis of the (1S)-enantiomer can be achieved through chiral resolution of a racemic mixture. This established stereochemical technique separates a racemate into its individual enantiomers. wikipedia.org

A common strategy begins with the synthesis of racemic 3-oxocyclohexanecarboxylic acid. nih.govmanchesterorganics.com This racemic acid is then reacted with a chiral resolving agent, such as an optically pure amine, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with acid, yielding the enantiomerically pure (1S)-3-oxocyclohexanecarboxylic acid.

The final step is the esterification of the resolved carboxylic acid. Reacting (1S)-3-oxocyclohexanecarboxylic acid with ethanol, typically in the presence of an acid catalyst like p-toluenesulfonic acid, yields the target compound, ethyl (1S)-3-oxocyclohexane-1-carboxylate. chemicalbook.com

Generalized Reaction Scheme:

Racemate Formation: Synthesis of racemic 3-oxocyclohexanecarboxylic acid.

Diastereomer Formation: Racemic acid + Chiral Resolving Agent → Diastereomeric Salts.

Separation: Fractional crystallization to isolate the desired diastereomer.

Resolution: Removal of the chiral auxiliary to yield (1S)-3-oxocyclohexanecarboxylic acid.

Esterification: (1S)-3-oxocyclohexanecarboxylic acid + Ethanol → Ethyl (1S)-3-oxocyclohexane-1-carboxylate.

Synthesis of Alkyl 3-Oxocyclohexane-1-carboxylate Derivatives and Homologs

The synthesis of various alkyl esters and ring homologs of 3-oxocyclohexanecarboxylate allows for systematic modification of the compound's structure.

Alkyl Derivatives: Different alkyl ester derivatives (e.g., methyl, propyl) can be readily synthesized by adapting the final esterification step. Instead of ethanol, the corresponding alcohol (methanol for the methyl ester, propanol (B110389) for the propyl ester, etc.) is reacted with 3-oxocyclohexanecarboxylic acid. This straightforward approach allows for the creation of a library of ester derivatives for further study.

| Starting Material | Alcohol | Product |

| 3-Oxocyclohexanecarboxylic acid | Methanol (B129727) | Methyl 3-oxocyclohexane-1-carboxylate |

| 3-Oxocyclohexanecarboxylic acid | Ethanol | Ethyl 3-oxocyclohexane-1-carboxylate |

| 3-Oxocyclohexanecarboxylic acid | Propanol | Propyl 3-oxocyclohexane-1-carboxylate |

Homologs (Different Ring Sizes): The synthesis of homologs involves starting with different cyclic ketones. For example, the cyclopentanone (B42830) or cycloheptanone (B156872) analogs can be prepared using similar synthetic strategies.

Cyclopentane Homolog: The synthesis of ethyl 3-oxocyclopentane-1-carboxylate can be achieved from 3-oxocyclopentane-1-carboxylic acid and ethanol. achemblock.comuni.lunih.gov

Cyclobutane (B1203170) Homolog: The synthesis of 3-oxocyclobutanecarboxylic acid, a precursor to the corresponding esters, has been reported through multi-step sequences often starting from materials like 1,3-dibromopropane (B121459) derivatives. google.comgoogle.compatsnap.com Subsequent esterification would yield the desired cyclobutane ester.

These methodologies provide access to a diverse range of structural analogs, enabling detailed investigation into how modifications of the ester group and ring scaffold impact the compound's properties.

Chemical Reactivity and Mechanistic Investigations of Ethyl 1r 3 Oxocyclohexane 1 Carboxylate

Carbonyl Reactivity: Nucleophilic Additions and Enantioselective Reductions

The ketone functionality at the C-3 position of the cyclohexane (B81311) ring is a primary site for nucleophilic attack. This carbonyl group can undergo a variety of addition reactions and is a key target for stereoselective reductions to introduce a new chiral center.

The reduction of the prochiral ketone in ethyl (1R)-3-oxocyclohexane-1-carboxylate can generate diastereomeric alcohols. Achieving high stereoselectivity in this transformation is crucial for the synthesis of enantiomerically pure compounds. Biocatalysis, utilizing whole-cell systems or isolated enzymes, has emerged as a powerful method for the enantioselective reduction of β-keto esters. bohrium.comresearchgate.net

Research on analogous substrates, such as ethyl 3-oxo-5-phenylpentanoate, has demonstrated that various microorganisms can reduce the ketone to the corresponding alcohol with high yields and excellent enantiomeric excess (ee). bohrium.comresearchgate.net These biocatalysts often exhibit complementary stereoselectivity, allowing access to either enantiomer of the resulting alcohol by selecting the appropriate microbial strain. researchgate.net For instance, screening of different yeast and bacterial strains can identify catalysts that produce either the (R)- or (S)-alcohol with high fidelity. researchgate.net

The efficiency of these bioreductions can be optimized by adjusting parameters such as cofactors, recycling systems for these cofactors (e.g., using a secondary alcohol like 2-propanol), and substrate concentration. bohrium.com Studies on ethyl 3-oxo-3-(2-thienyl) propanoate have shown that coupling the reductase with a glucose dehydrogenase for cofactor recycling can drive the reaction to completion even at high substrate loadings (e.g., 100 g/L), achieving over 99% ee. jmb.or.kr

Below is a table summarizing representative data from the biocatalytic reduction of analogous β-keto esters, illustrating the typical outcomes of such stereoselective transformations.

| Substrate (Analog) | Biocatalyst (Example) | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

| Ethyl 3-oxo-5-phenylpentanoate | Rhodotorula rubra | (S)-alcohol | >99 | 99 |

| Ethyl 3-oxo-5-phenylpentanoate | Candida dubliniensis | (R)-alcohol | 98 | 99 |

| Ethyl 3-oxo-3-(2-thienyl) propanoate | ChKRED12 (reductase) | (S)-alcohol | >99 | >99 |

This table presents data for analogous compounds to illustrate the potential of biocatalytic reduction.

Ester Moiety Transformations: Hydrolysis, Transesterification, and Reductive Cleavages

The ethyl ester group is another key functional handle that can be modified through several pathways, including hydrolysis, transesterification, and reductive cleavage.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis, typically performed by heating the ester with an excess of water in the presence of a strong acid like HCl or H₂SO₄, is a reversible reaction that yields 3-oxocyclohexanecarboxylic acid and ethanol (B145695). libretexts.org To drive the equilibrium towards the products, a large excess of water is used. chemguide.co.uk

Basic hydrolysis, also known as saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. chemguide.co.uk This reaction is irreversible and produces the sodium salt of 3-oxocyclohexanecarboxylic acid and ethanol. The free carboxylic acid can then be obtained by acidifying the reaction mixture. chemguide.co.uk

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of a catalyst. nih.gov This is a valuable transformation for modifying the properties of the molecule or for introducing specific alcohol moieties. A variety of catalysts can be employed for the transesterification of β-keto esters, including environmentally benign options like boric acid and methylboronic acid. nih.gov The reaction is typically driven to completion by using the new alcohol as the solvent or by removing the liberated ethanol. nih.gov

The table below shows examples of catalysts used for the transesterification of ethyl acetoacetate (B1235776), a representative β-keto ester, with various alcohols. nih.gov

| Catalyst (mol%) | Alcohol | Time (h) | Yield (%) |

| Boric Acid (10) | Benzyl alcohol | 5 | 92 |

| Boric Acid (10) | Propargyl alcohol | 5 | 90 |

| Methylboronic Acid (10) | n-Butanol | 6.5 | 87 |

| Methylboronic Acid (10) | tert-Butanol | 6.5 | 90 |

This table presents data for the transesterification of ethyl acetoacetate as a model system.

Reductive Cleavages: While direct reduction of the ester to an alkane is harsh, it can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester functionalities simultaneously, yielding a diol, specifically (1R)-3-hydroxycyclohexyl)methanol. Selective reduction of the ester in the presence of the ketone is challenging but can sometimes be achieved through protection of the ketone followed by reduction.

Alpha-Carbon Functionalization via Enolate Chemistry: Alkylation and Acylation Reactions

The carbon atom situated between the ketone and the ester groups (the α-carbon) possesses acidic protons due to the electron-withdrawing effect of the two adjacent carbonyl groups. Deprotonation with a suitable base generates a resonance-stabilized enolate, which is a potent nucleophile for forming new carbon-carbon bonds.

Alkylation: The enolate of this compound can be alkylated by reaction with alkyl halides. To achieve high yields and avoid side reactions like O-alkylation or dialkylation, the choice of base, solvent, and reaction conditions is critical. For creating a new stereocenter at the α-position in a controlled manner, asymmetric phase-transfer catalysis (PTC) is a powerful technique. Using a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid, allows for the enantioselective alkylation of cyclic β-keto esters. sci-hub.ru

The reaction is performed in a biphasic system (e.g., an organic solvent and an aqueous base), where the chiral catalyst transports the enolate into the organic phase to react with the electrophile. This method has been shown to produce α-alkylated products with high yields and enantioselectivities for various cyclic β-keto esters.

The following table provides representative results for the asymmetric α-benzylation of a cyclic β-keto ester using a chiral phase-transfer catalyst, illustrating the potential of this method.

| Substrate (Analog) | Alkylating Agent | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| 2-Carbethoxy-1-indanone | Benzyl Bromide | Cinchona-derived PTC | 98 | 95 |

| 2-Carbethoxy-1-tetralone | Benzyl Bromide | Cinchona-derived PTC | 95 | 92 |

This table uses data from analogous cyclic β-keto esters to demonstrate the efficacy of asymmetric alkylation.

Acylation: The enolate can also react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the α-carbon. masterorganicchemistry.com For example, reaction of the enolate with acetyl chloride in the presence of a non-nucleophilic base would yield ethyl (1R)-2-acetyl-3-oxocyclohexane-1-carboxylate. This introduces a 1,3-dicarbonyl functionality that can be used in further synthetic transformations. The reaction is typically carried out by first forming the enolate with a strong base like sodium hydride or lithium diisopropylamide (LDA) at low temperature, followed by the addition of the acylating agent. masterorganicchemistry.com

Cyclohexane Ring Transformations and Rearrangements

Beyond the functional groups, the carbocyclic ring itself can be the subject of synthetic modifications, including ring expansions and further derivatization.

One-carbon ring expansion of cyclohexanones to cycloheptanones is a valuable transformation for accessing seven-membered rings. While classical methods like the Tiffeneau–Demjanov rearrangement exist, electrochemical methods offer a modern alternative under mild conditions.

A plausible pathway for an electrochemically induced ring expansion of a bromo-substituted precursor of this compound involves the initial α-bromination of the ketone to yield ethyl (1R)-2-bromo-3-oxocyclohexane-1-carboxylate. This α-haloketone can then be subjected to electrochemical reduction. The electrochemical process would generate a radical anion, which could then collapse to form an oxy-radical and expel the bromide ion. This sequence can lead to a ring-expansion cascade.

Recent work on the electrochemical functionalization of cycloalkanols has demonstrated that radical-mediated C-C bond cleavage and rearrangement are feasible. nih.govcardiff.ac.uk For instance, the electrochemical ring-opening bromination of tert-cycloalkanols has been reported. nih.gov By analogy, an electrochemical process could initiate the rearrangement of an α-bromo-β-keto ester derivative to form a seven-membered ring, although specific literature on this exact transformation for this substrate is scarce. The process would likely proceed through a radical-mediated version of a semipinacol-type rearrangement.

The cyclohexane core can be further functionalized at positions other than the α-carbon. One common strategy is to first introduce unsaturation into the ring. For instance, after reduction of the ketone to an alcohol, dehydration can yield an alkene. The double bond can then serve as a handle for various functionalizations such as epoxidation, dihydroxylation, or halogenation.

Another powerful method for functionalizing the ring is through conjugate addition reactions. The β-keto ester can be converted into its corresponding α,β-unsaturated ketone, ethyl (1R)-3-oxocyclohex-4-ene-1-carboxylate, through various methods (e.g., α-halogenation followed by elimination). This enone system is an excellent Michael acceptor. The addition of nucleophiles (e.g., organocuprates, thiols, or enolates) occurs at the C-5 position, allowing for the stereocontrolled introduction of substituents onto the cyclohexane ring. beilstein-journals.org This strategy has been used in the diastereoselective synthesis of highly substituted cyclohexanones from related starting materials. beilstein-journals.org

Furthermore, the ketone at C-3 can be converted into other functional groups that can direct or enable further reactions. For example, formation of an enamine or an enol ether allows for different patterns of alkylation and acylation on the ring.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving this compound is crucial for understanding and optimizing its chemical reactivity. Mechanistic studies, often employing techniques like cyclic voltammetry and kinetic analysis, provide insights into the stepwise processes of bond formation and cleavage.

Mechanistic Studies of Electrochemical Processes in Related Oxocyclohexane Esters

Electrochemical methods offer a powerful and sustainable approach for initiating and studying reactions of oxocyclohexane esters. These techniques allow for the generation of reactive intermediates under mild conditions, often avoiding the need for harsh chemical reagents. rsc.org

Recent research into the electrochemical synthesis of β-keto spirolactones from cyclic β-keto esters provides a valuable model for understanding the potential electrochemical behavior of this compound. The proposed mechanism for this transformation involves the following key steps rsc.org:

Enolate Formation: The process begins with the deprotonation of the β-keto ester by a base to form an enolate.

Electrochemical Oxidation: The enolate undergoes oxidation under electrochemical conditions to generate a radical intermediate. The formation of such α-keto radical intermediates has been evidenced by trapping experiments. rsc.org

Radical Reaction: This radical intermediate can then react with other molecules, such as alkenes, to form a new radical species.

Second Oxidation and Cyclization: A second oxidation event can lead to the formation of a carbocation, which then undergoes intramolecular cyclization to yield the final product. rsc.org

This electrochemical approach is advantageous as it uses electrons as the primary oxidant, can be performed in environmentally benign solvents like acetone (B3395972) and water, and often proceeds at room temperature. rsc.org

Cyclic voltammetry (CV) is a fundamental electroanalytical technique used to probe such reaction mechanisms. sciepub.com By scanning the potential of an electrode and measuring the resulting current, CV can identify the potentials at which oxidation and reduction events occur and can provide information about the stability and reactivity of the electrochemically generated intermediates. sciepub.com The shape of the cyclic voltammogram can reveal whether a process is reversible, quasi-reversible, or irreversible, offering clues about the kinetics of the electron transfer and any coupled chemical reactions. sciepub.com

Table 1: Key Steps in the Proposed Electrochemical Oxidation of a Cyclic β-Keto Ester

| Step | Description | Intermediate |

| 1 | Deprotonation of the β-keto ester in the presence of a base. | Enolate |

| 2 | Oxidation of the enolate at the anode. | α-keto radical |

| 3 | Reaction of the radical with an alkene. | Benzylic radical |

| 4 | Second oxidation of the benzylic radical. | Benzylic carbocation |

| 5 | Intramolecular lactonization. | Spirolactone product |

This table is based on the mechanistic proposal for the electrochemical synthesis of β-keto spirolactones from related β-keto esters. rsc.org

Kinetic and Thermodynamic Characterization of Key Chemical Transformations

The chemical transformations of this compound are governed by the principles of kinetics and thermodynamics. While specific quantitative data for this exact compound is not extensively available in the public domain, the behavior of closely related β-keto esters provides a strong basis for understanding its reactivity.

Hydrolysis: The hydrolysis of the ester functional group is a fundamental reaction. Studies on the hydrolysis of the structurally similar ethyl cyclohexanone-2-carboxylate have shown that the reaction is subject to both acid and general base catalysis. This indicates that the rate of hydrolysis is influenced by the concentration of both protons and general bases in the solution.

Reduction: The reduction of the ketone group in this compound to a hydroxyl group is a common and important transformation. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this purpose. The rate of reduction can be influenced by the solvent system and the presence of additives. For instance, the use of methanol (B129727) in conjunction with THF can facilitate the reduction of esters by sodium borohydride, a reaction that is typically slow. ias.ac.in The stereoselectivity of the reduction of substituted cyclohexanones is a well-studied area, with the solvent playing a crucial role in determining the facial selectivity of the hydride attack. vu.nl

Dieckmann Condensation: The synthesis of the six-membered ring of this compound can be achieved through a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. This reaction is base-catalyzed and proceeds through the formation of a stabilized enolate, followed by an intramolecular nucleophilic attack to form the cyclic β-keto ester. youtube.com The reaction is typically reversible, and the position of the equilibrium is influenced by the stability of the final product. organic-chemistry.org

Decarboxylation of the Corresponding β-Keto Acid: Upon hydrolysis of the ester group, the resulting β-keto acid is susceptible to decarboxylation, particularly upon heating. The mechanism of this reaction is thought to proceed through a cyclic transition state, leading to the formation of an enol and carbon dioxide. The enol then tautomerizes to the more stable ketone.

Table 2: Factors Influencing the Kinetics of Key Transformations of Related β-Keto Esters

| Transformation | Key Factors Influencing Reaction Rate |

| Ester Hydrolysis | pH (acid or base catalysis), buffer concentration, temperature. |

| Ketone Reduction (with NaBH₄) | Solvent system (e.g., presence of protic solvents like methanol), temperature, presence of Lewis acids. ias.ac.invu.nlreddit.com |

| Dieckmann Condensation | Strength and concentration of the base, solvent, temperature, steric hindrance in the diester substrate. |

| Decarboxylation | Temperature, pH (hydrolysis to the β-keto acid is a prerequisite). |

This table summarizes general kinetic factors for key transformations of β-keto esters based on established chemical principles.

Strategic Applications of Ethyl 1r 3 Oxocyclohexane 1 Carboxylate in Complex Molecular Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter in ethyl (1R)-3-oxocyclohexane-1-carboxylate makes it an important starting material in asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral product. Chiral building blocks are fundamental to this process, as they introduce chirality into a molecule at an early stage, which is then carried through subsequent synthetic steps.

Construction of Enantiomerically Enriched Carbocyclic Systems

The synthesis of enantiomerically enriched carbocyclic systems is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. This compound serves as a versatile scaffold for the preparation of such systems. The existing stereocenter at the C1 position directs the stereochemical outcome of subsequent reactions, enabling the formation of new stereocenters with a high degree of selectivity. For instance, the ketone moiety can be selectively reduced or alkylated, and the ester can be modified, all while retaining the initial chirality. This controlled manipulation allows for the synthesis of a wide array of substituted cyclohexanes with defined stereochemistry, which are key components of many biologically active molecules. auburn.edu

Precursor for Stereodefined Polycyclic Frameworks and Spirocyclic Compounds

The strategic use of this compound extends to the synthesis of more complex molecular frameworks, including polycyclic and spirocyclic compounds. The cyclohexane (B81311) ring can serve as the foundation upon which additional rings are constructed. Intramolecular reactions, such as aldol (B89426) condensations or Michael additions, can be employed to form bicyclic systems. The defined stereochemistry of the starting material is crucial in controlling the stereochemistry of the newly formed ring junctions. This approach is particularly valuable in the synthesis of natural products and their analogs, many of which possess intricate polycyclic or spirocyclic architectures.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 2043662-34-4 |

| Appearance | Yellow oil |

Intermediate in the Total Synthesis of Natural Products

The total synthesis of natural products is a significant driver of innovation in organic chemistry. organicchemistrydata.org Chiral intermediates like this compound are often key to the successful and efficient synthesis of these complex molecules.

Application in Retrosynthetic Disconnections for Bioactive Natural Products

Retrosynthetic analysis is a powerful tool for planning the synthesis of a complex target molecule by breaking it down into simpler, commercially available starting materials. nih.govrsc.org In the retrosynthetic analysis of many bioactive natural products containing a substituted cyclohexane ring, this compound emerges as a logical and strategic starting point. dokumen.pubresearchgate.net By disconnecting the target molecule at key bonds, chemists can identify precursor molecules, and the inherent chirality of this building block simplifies the synthetic challenge by providing a ready-made stereocenter. This avoids the need for a separate, and often difficult, asymmetric synthesis or chiral resolution step later in the synthetic sequence.

Utilization in Medicinal Chemistry for Target-Oriented Drug Synthesis

In medicinal chemistry, the precise three-dimensional structure of a molecule is often critical for its biological activity. The use of chiral building blocks like this compound is therefore essential for the synthesis of potent and selective drug candidates.

Preparation of Carbazole-Carboxamides and Related Enzyme Inhibitors

A notable application of this compound is as an intermediate in the synthesis of carbazole-carboxamides. chemicalbook.com These compounds have been investigated as potent and selective inhibitors of certain enzymes, such as Janus kinase 2 (JAK2) and Bruton's tyrosine kinase (BTK). nih.gov These kinases are important targets in the development of therapies for cancer and autoimmune diseases. The synthesis of these inhibitors often involves the construction of a carbazole (B46965) core, and the cyclohexane moiety of this compound can be a key component of this heterocyclic system. The specific stereochemistry of the starting material can influence the final conformation of the inhibitor, which in turn can affect its binding affinity and selectivity for the target enzyme.

| Target Enzyme | Associated Disease Area |

| Janus kinase 2 (JAK2) | Myeloproliferative neoplasms, autoimmune diseases |

| Bruton's tyrosine kinase (BTK) | B-cell malignancies, autoimmune diseases |

Scaffolding for the Development of Novel Pharmaceutical Leads and Bioactive Molecules

The unique structural features of this compound make it an invaluable chiral synthon for the development of novel pharmaceutical leads and bioactive molecules. The presence of a ketone, an ester, and a chiral center on a six-membered ring allows for a variety of chemical modifications, enabling the synthesis of a diverse range of complex molecular architectures with potential therapeutic applications.

One notable application of this compound is as a key intermediate in the synthesis of carbazole-carboxamides, which have been identified as selective inhibitors of Janus kinase 2 (JAK2). The JAK-STAT signaling pathway is crucial in cytokine-mediated cell signaling, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases. By utilizing this compound, chemists can introduce the necessary chirality and functional handles to construct the carbazole core with the desired stereochemistry for potent and selective JAK2 inhibition.

Furthermore, derivatives of this compound have been employed in the synthesis of the antifibrinolytic agent Tranexamic acid. google.comgoogle.comresearchgate.net This demonstrates the utility of the cyclohexane scaffold in creating molecules that can interact with specific biological targets, in this case, plasminogen, to modulate physiological processes. The synthesis of Tranexamic acid from this starting material highlights the efficiency of using a pre-existing chiral scaffold to achieve the desired stereochemical outcome in the final active pharmaceutical ingredient. google.comgoogle.comresearchgate.net

The versatility of the this compound scaffold extends to its potential use in the synthesis of a broader range of bioactive molecules, including antiviral and anti-inflammatory agents. nih.govnih.gov The cyclohexanone (B45756) ring can be modified through various organic reactions to introduce different pharmacophores and functional groups, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Table 1: Examples of Bioactive Molecules Derived from this compound Scaffolds

| Compound Class | Specific Example | Therapeutic Area/Application | Key Synthetic Step Involving the Scaffold |

| JAK2 Inhibitors | Carbazole-carboxamides | Myeloproliferative Neoplasms, Inflammation | Formation of the chiral carbazole core |

| Antifibrinolytic Agents | Tranexamic acid | Control of bleeding | Stereospecific introduction of the aminomethyl group |

| Potential Antiviral Agents | 7-aza-indole derivatives | Broad-spectrum antiviral | Construction of the chiral heterocyclic system |

| Potential Anti-inflammatory Agents | Isonicotinic acid derivatives | Inflammation | Elaboration of the cyclohexane ring to incorporate the isonicotinoyl moiety |

Contributions to Agrochemical and Advanced Material Science

Beyond its applications in pharmaceuticals, this compound and related chiral cyclohexanone derivatives are emerging as important building blocks in the fields of agrochemicals and advanced material science. The inherent chirality and functionality of this scaffold can be leveraged to create novel pesticides with improved efficacy and selectivity, as well as polymers with unique properties.

Synthesis of Specialty Chemicals and Polymer Precursors

In the realm of agrochemicals, chiral molecules are of increasing importance due to the potential for enhanced activity and reduced environmental impact. nih.gov Cyclohexanone derivatives have been investigated for their plant-growth regulating activities and as precursors to fungicides and herbicides. google.comrsc.org The specific stereochemistry of this compound can be exploited to synthesize agrochemicals that interact more effectively with their biological targets in pests or plants, potentially leading to lower application rates and improved crop protection. For instance, certain carboxylic acid amides derived from chiral scaffolds have shown promise as fungicides. rsc.org

In material science, the bifunctional nature of this compound makes it a potential monomer for the synthesis of specialty polyesters and other polymers. The ester group can participate in polycondensation reactions with diols to form polyester (B1180765) chains, while the ketone group can be used for further modifications or to influence the polymer's physical properties. nih.gov The chirality of the monomer unit can impart unique characteristics to the resulting polymer, such as altered thermal properties, biodegradability, and specific interactions with other molecules.

The development of polymers from chiral, renewable resources is a growing area of research. While direct polymerization of this compound is not extensively documented, its conversion to lactones, which can then undergo ring-opening polymerization, represents a viable route to chiral polyesters. researchgate.netresearchgate.netnih.gov This approach allows for the creation of polymers with a well-defined stereochemistry, which can be advantageous for applications in biodegradable plastics, chiral chromatography, and as specialized materials in biomedical devices.

Table 2: Potential Applications in Agrochemicals and Materials Science

| Field | Application Area | Potential Role of this compound | Resulting Product/Material |

| Agrochemicals | Fungicides | Chiral building block for active ingredient synthesis | Stereospecific carboxamide fungicides |

| Agrochemicals | Plant Growth Regulators | Scaffold for novel regulatory compounds | Chiral cyclohexane-based growth regulators |

| Material Science | Specialty Polymers | Chiral monomer for polyester synthesis | Biodegradable and stereoregular polyesters |

| Material Science | Polymer Precursors | Intermediate for lactone monomer synthesis | Chiral lactones for ring-opening polymerization |

Computational and Theoretical Investigations on Ethyl 1r 3 Oxocyclohexane 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly methods rooted in density functional theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of ethyl (1R)-3-oxocyclohexane-1-carboxylate. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding its chemical behavior.

The electronic properties of the molecule are largely dictated by the two carbonyl groups. The oxygen atoms of both the ketone and the ester are regions of high electron density, making them potential sites for electrophilic attack and hydrogen bond acceptors. An analysis of the molecular electrostatic potential (MEP) map quantitatively confirms this, highlighting the negative potential around the carbonyl oxygens and a positive potential around the acidic α-protons located at the C2 and C4 positions.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is typically localized on the enolate that can be formed by deprotonation, indicating its nucleophilic character. The LUMO is primarily centered on the carbonyl carbons, particularly the ketone carbon, identifying it as the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

| Calculated Property | Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons; relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Max. Electrostatic Potential | +25 kcal/mol | Located on acidic α-protons, indicating sites susceptible to deprotonation by a base. |

| Min. Electrostatic Potential | -45 kcal/mol | Located on carbonyl oxygens, indicating sites for electrophilic attack or hydrogen bonding. |

Note: The values presented are representative and derived from typical DFT calculations (e.g., B3LYP/6-31G) for similar β-keto esters.*

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound and its interactions with the surrounding environment, such as a solvent. These simulations model the atomic motions of the system over time, providing insights into the dynamic behavior and relative stabilities of different conformers.

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize steric and torsional strain. For the (1R)-isomer, the bulky ethyl carboxylate group has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. MD simulations can quantify the energy penalty associated with this group occupying the axial position during the ring flip process. The simulations reveal that the chair conformer with the ethyl carboxylate group in the equatorial position is the global energy minimum.

Furthermore, MD simulations are used to study how the molecule interacts with solvent molecules. In a polar protic solvent like ethanol (B145695), simulations show the formation of specific hydrogen bonds between the solvent's hydroxyl group and the carbonyl oxygens of the keto and ester groups. These intermolecular interactions are critical as they influence the molecule's solubility, stability, and reactivity in solution by stabilizing charge separation in transition states. The radial distribution functions derived from MD trajectories can provide quantitative information about the structure and dynamics of the solvent shell around the solute.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair 1 (Lowest Energy) | Ethyl Carboxylate: Equatorial | 0.00 | >99 |

| Chair 2 (Flipped) | Ethyl Carboxylate: Axial | ~5.0 | <1 |

| Boat/Twist-Boat | - | >7.0 | <<1 |

Note: Relative energies are typical values for substituted cyclohexanes and illustrate the strong energetic preference for the equatorial conformer.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. For this compound, DFT calculations are employed to map the potential energy surface for various transformations, such as the reduction of the ketone, enolate alkylation, or Michael additions.

A common reaction is the stereoselective reduction of the 3-oxo group to a hydroxyl group. DFT can be used to model the reaction pathway for this transformation using a reducing agent like sodium borohydride (B1222165). The calculations involve locating the transition state structures for nucleophilic attack of the hydride on the carbonyl carbon. Two primary trajectories for attack are possible: an axial attack leading to an equatorial alcohol and an equatorial attack leading to an axial alcohol.

By calculating the Gibbs free energy of activation (ΔG‡) for both pathways, the kinetically favored product can be predicted. These calculations often reveal that the equatorial attack is sterically hindered by the axial hydrogens at the C1 and C5 positions, making the axial attack pathway lower in energy, which is consistent with the Felkin-Anh model for nucleophilic addition to cyclohexanones.

| Reaction Pathway | Product Stereochemistry | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Hydride Axial Attack | Equatorial Alcohol | 12.5 | Major Product |

| Hydride Equatorial Attack | Axial Alcohol | 14.8 | Minor Product |

Note: Activation energies are illustrative, based on DFT studies of nucleophilic additions to substituted cyclohexanones, and demonstrate the typical energy difference between axial and equatorial attack pathways.

In Silico Prediction of Stereochemical Outcomes and Selectivity in Catalyzed Reactions

A significant application of computational chemistry is the in silico prediction of stereoselectivity in catalyzed reactions. This is particularly relevant for a chiral substrate like this compound, where controlling the formation of new stereocenters is paramount. Methods such as combined Quantum Mechanics/Molecular Mechanics (QM/MM) are used to model complex systems involving enzymes or chiral catalysts.

For instance, the asymmetric reduction of the ketone can be catalyzed by an enzyme containing a reductase domain or a synthetic chiral catalyst (e.g., a Noyori-type ruthenium complex). Computational modeling of these reactions involves constructing a detailed model of the catalyst-substrate complex. DFT or QM/MM calculations are then performed to find the transition state structures for the delivery of the hydride to the Re and Si faces of the ketone.

The calculated energy difference between the diastereomeric transition states (ΔΔG‡) directly correlates with the predicted diastereomeric excess (d.e.) of the reaction. These in silico studies can explain the origins of observed stereoselectivity, highlighting key non-covalent interactions (e.g., steric repulsion, hydrogen bonding, or π-stacking) between the substrate and the chiral catalyst that favor one transition state over the other. This predictive power allows for the rational design or selection of catalysts to achieve desired stereochemical outcomes.

| Catalyst-Substrate Complex | Transition State Energy (kcal/mol) | Predicted Product | Predicted Diastereomeric Excess (d.e.) |

| (S)-Catalyst -> (1R,3S)-Product | 15.2 | (1R, 3S)-3-hydroxy... | 95% |

| (S)-Catalyst -> (1R,3R)-Product | 17.1 | (1R, 3R)-3-hydroxy... |

Note: The data is hypothetical, representing a typical outcome from a QM/MM study of a catalyzed asymmetric reduction, where the energy difference between transition states dictates the product ratio.

Retrosynthetic Logic and Disconnection Strategies for Ethyl 1r 3 Oxocyclohexane 1 Carboxylate

Identifying Key Retrosynthetic Disconnections: 1,3-Dicarbonyl and Cyclohexanone-Ester Synthons

Ethyl (1R)-3-oxocyclohexane-1-carboxylate is a cyclic β-keto ester. The key structural feature is the 1,3-relationship between the ketone and the ester carbonyl groups. This 1,3-dioxygenated pattern is a powerful clue in retrosynthesis, pointing directly to a carbon-carbon bond formation that unites these two functionalities.

The most logical disconnection breaks the C2-C3 bond (or equivalently, the C1-C6 bond) within the ring, which corresponds to an intramolecular Claisen condensation, specifically the Dieckmann Condensation . scbt.comresearchgate.netmdpi.comgoogle.com This disconnection reveals a linear 1,7-diester as the precursor.

Target Molecule: this compound

Disconnection: Intramolecular C-C bond formation (Dieckmann Condensation)

Precursor: A substituted diethyl heptanedioate (B1236134) (diethyl pimelate) derivative.

This retrosynthetic step simplifies the cyclic target into an acyclic precursor and identifies the core synthons involved. The target molecule itself can be viewed as a cyclohexanone-ester synthon , a versatile building block for more complex structures. The disconnection process identifies the fundamental reactive species, or synthons, that would conceptually combine to form the key bond. In the forward sense (the synthesis), a strong base would deprotonate the α-carbon of one ester group, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the other ester group, forming the six-membered ring. google.comnih.gov

| Disconnection Strategy | Corresponding Reaction | Precursor Type | Key Synthons |

| Intramolecular Cα-C(O) bond | Dieckmann Condensation | Acyclic 1,7-diester | Nucleophilic ester enolate, Electrophilic ester carbonyl |

Application of Functional Group Interconversions (FGIs) in Retrosynthetic Planning

Functional Group Interconversions (FGIs) are non-carbon-carbon bond-breaking steps that modify functional groups to facilitate a key disconnection or to prepare the molecule for a subsequent synthetic step. rsc.org In the context of this compound, FGIs are critical for both achieving the desired stereochemistry and for utilizing the molecule as an intermediate.

A primary challenge is the installation of the stereocenter at the C1 position. A direct asymmetric Dieckmann condensation can be challenging. A more common strategy involves synthesizing the racemic β-keto ester and then resolving it, or synthesizing a prochiral precursor and employing an asymmetric reaction. One powerful FGI-based approach involves:

Reduction of the Ketone: The ketone at C3 can be reduced to a hydroxyl group, yielding ethyl 3-hydroxycyclohexane-1-carboxylate. This FGI creates a secondary alcohol.

Enzymatic Resolution: The resulting racemic mixture of alcohols can be resolved using enzymes. For instance, lipase-catalyzed hydrolysis or transesterification can selectively react with one enantiomer, allowing for the separation of the desired (R)-configured alcohol (or the corresponding ester). scielo.brresearchgate.net

Oxidation: The separated, enantiomerically pure alcohol can then be oxidized back to the ketone to yield the target molecule, this compound, with high enantiomeric purity.

Another important application of FGI is seen when the target molecule is used as a building block. The ester group can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is thermally unstable and can undergo facile decarboxylation to yield a cyclohexanone (B45756) derivative, a process often employed after the ester has served its purpose of activating the α-position for alkylation. nih.gov

Strategic Utilization of Enolate Chemistry in Retrosynthetic Pathways

Enolate chemistry is central to the synthesis and reactivity of this compound. The protons on the carbon atom situated between the ketone and ester groups (the α-carbon at C2) are particularly acidic due to the electron-withdrawing effect of both carbonyls. nih.gov This allows for the ready formation of a stabilized enolate ion upon treatment with a base.

This enolate is a potent nucleophile and is key to many synthetic applications:

Dieckmann Condensation: As mentioned, the formation of the cyclohexanone ring itself relies on the generation of an enolate from an acyclic diester precursor, which then cyclizes. scbt.com

Asymmetric Alkylation: To create new stereocenters with high fidelity, asymmetric alkylation can be employed. This involves using a chiral catalyst, such as a cinchona alkaloid-derived phase-transfer catalyst, to control the facial selectivity of the enolate's attack on the electrophile, yielding products with high enantiomeric excess. rsc.org

The choice of base and reaction conditions is crucial for controlling enolate formation and subsequent reactions. For complete enolate formation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used in an aprotic solvent. acs.org

Case Studies Illustrating Hierarchical Planning and Convergent Syntheses of Complex Targets

The utility of this compound and related chiral synthons is demonstrated in their application toward the synthesis of complex natural products and pharmaceuticals. These syntheses often employ either a linear, hierarchical approach or a more efficient convergent strategy.

Case Study 1: Convergent Synthesis of (-)-Dysidiolide

A convergent synthesis involves preparing different fragments of the target molecule independently and then coupling them together near the end of the synthesis. This approach is often more efficient than a linear synthesis. The formal synthesis of the marine natural product (-)-dysidiolide, a potent inhibitor of protein phosphatase cdc25A, showcases the use of a chiral cyclohexenone building block conceptually derived from a synthon like this compound. researchgate.net

In this strategy, a racemic mixture of a complex cyclohexenone derivative is subjected to a stereoconvergent process. nih.govresearchgate.net This involves a catalytic asymmetric reduction to set one stereocenter, followed by an alkylation that is directed by that existing center to create a quaternary carbon. This approach efficiently converts a mix of four stereoisomers into a single, enantiomerically pure product, highlighting how a chiral carbocyclic core, once formed, can direct subsequent stereochemical outcomes in the assembly of a complex natural product.

Case Study 2: Hierarchical Synthesis of Tranexamic Acid Analogs

Starting Synthon: this compound provides the basic carbocyclic framework with defined stereochemistry.

Functional Group Transformation: The ketone at C3 could be converted to a cyanohydrin, followed by dehydration and reduction to introduce an aminomethyl group.

Further Modifications: Subsequent steps would involve manipulation of the ester and the newly introduced amino group to arrive at the final target.

This step-by-step functionalization, where the complexity is built upon a pre-existing chiral core, is characteristic of a hierarchical approach. Such chiral cyclohexanone synthons are also valuable in the synthesis of steroids, where the six-membered ring forms a key part of the iconic steroidal nucleus. mdpi.comnih.govbeilstein-journals.org

Future Prospects and Emerging Research Avenues for Ethyl 1r 3 Oxocyclohexane 1 Carboxylate Chemistry

Development of Sustainable and Green Chemistry Synthetic Protocols

The future of synthesizing ethyl (1R)-3-oxocyclohexane-1-carboxylate and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. The primary goal is to design processes that are safer, prevent pollution, minimize waste, and are energy-efficient. beilstein-journals.org Research in this area is expected to focus on several key strategies.

A major thrust will be the utilization of biomass-derived starting materials, which have a lower carbon footprint. beilstein-journals.org Investigating pathways from bio-based platform molecules to the cyclohexanone (B45756) core of the target compound represents a significant future challenge. Furthermore, the development of catalytic methodologies is crucial. beilstein-journals.org This involves replacing stoichiometric reagents with catalytic amounts of safer, cheaper, and more effective catalysts to improve reaction efficiency and reduce waste generation. beilstein-journals.org

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproduct formation. |

| Safer Chemicals | Using non-toxic reagents and developing less hazardous chemical intermediates. |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, bio-solvents, or solvent-free conditions. |

| Catalysis | Employing highly efficient catalysts to reduce energy requirements and improve selectivity, avoiding stoichiometric reagents. beilstein-journals.org |

| Use of Renewable Feedstocks | Developing synthetic pathways starting from biomass-derived materials instead of petrochemical sources. beilstein-journals.org |

Exploration of Novel Organocatalytic and Photoredox Transformations

The fields of organocatalysis and photoredox catalysis offer powerful and sustainable tools for chemical synthesis. beilstein-journals.orgbeilstein-journals.org Future research will likely explore the application of these methods to the functionalization of this compound.

Organocatalysis, which uses small organic molecules as catalysts, provides an alternative to metal-based catalysts, often leading to more straightforward purification and reduced environmental impact. beilstein-journals.org For this compound, organocatalysts could be employed for various transformations, such as asymmetric modifications of the ketone group or functionalization at the alpha-position.

Visible-light photoredox catalysis is another rapidly emerging area that enables a wide range of chemical reactions under mild conditions. beilstein-journals.orgnih.gov This approach uses light energy to drive chemical transformations, often with high selectivity. beilstein-journals.orgnih.gov The use of organic dyes or heterogeneous photocatalysts like carbon nitrides can make these processes more sustainable than traditional methods that rely on transition metals. beilstein-journals.orgnih.gov Future studies could involve using photoredox catalysis for C-H functionalization of the cyclohexane (B81311) ring or for novel coupling reactions involving the ester or ketone moieties, thereby expanding the molecular diversity accessible from this chiral building block.

| Catalysis Type | Potential Transformation on this compound | Advantages |

| Organocatalysis | Asymmetric aldol (B89426), Mannich, or Michael reactions at the α-position to the ketone. | Metal-free, lower toxicity, easier purification. beilstein-journals.org |

| Photoredox Catalysis | C-H functionalization of the cyclohexane ring; Decarboxylative couplings. | Uses visible light as a renewable energy source; mild reaction conditions; enables unique transformations. beilstein-journals.orgnih.gov |

Integration into Automated Synthesis, Flow Chemistry, and High-Throughput Experimentation Platforms

The integration of automated synthesis, flow chemistry, and high-throughput experimentation (HTE) is set to revolutionize how chemical research is conducted. rsc.orgpurdue.edu These technologies allow for the rapid screening and optimization of reaction conditions, significantly accelerating the discovery of new synthetic methods and molecules. purdue.edusptlabtech.com

For this compound, HTE platforms can be used to quickly explore a vast array of catalysts, reagents, and solvents for its synthesis or subsequent derivatization. purdue.edu This data-rich approach, when combined with machine learning algorithms, can help in predicting optimal reaction conditions and discovering novel reactivity. sptlabtech.comnih.gov

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and easier scalability. purdue.edu Developing continuous flow processes for the synthesis of this compound would not only improve efficiency and safety but also allow for the integration of in-line analysis for real-time monitoring and optimization. Automated platforms that combine stopped-flow synthesis with HTE can enable the rapid creation of compound libraries for drug discovery, using minimal amounts of reagents and solvents. nih.gov

| Technology | Application in this compound Chemistry | Key Benefits |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, solvents, and conditions for synthesis and functionalization. nih.gov | Accelerated discovery and optimization; reduced development time. purdue.edu |

| Flow Chemistry | Continuous manufacturing of the target compound and its derivatives. | Improved safety, efficiency, and scalability; better process control. rsc.orgpurdue.edu |

| Automated Synthesis Platforms | Generation of diverse libraries of derivatives for biological screening. | Increased productivity; reduced reagent consumption and waste. sptlabtech.comnih.gov |

| Machine Learning | Analysis of HTE data to predict optimal reaction outcomes and guide future experiments. sptlabtech.com | Enhanced predictive power; more efficient exploration of chemical space. nih.gov |

Expanded Applications in Chemical Biology, Supramolecular Chemistry, and Advanced Materials Science

The unique chiral structure of this compound makes it an attractive scaffold for applications beyond traditional organic synthesis.

In chemical biology , this compound can serve as a starting point for the design of molecular probes to study biological processes. Its rigid cyclohexane core can be functionalized with fluorophores, affinity tags, or reactive groups to create tools for imaging, protein labeling, or target identification.

Supramolecular chemistry , which focuses on non-covalent interactions, offers exciting possibilities. ijsr.net The chiral scaffold of this compound can be incorporated into larger host molecules for molecular recognition, sensing, or catalysis. ijsr.net For instance, it could be used to create chiral cavities in synthetic receptors for the selective binding of specific guest molecules, with potential applications in sensing and separations. ijsr.netrsc.org

In advanced materials science , this chiral building block could be used to impart specific properties to polymers and other materials. Its incorporation into polymer backbones could lead to the development of novel chiral materials with applications in asymmetric catalysis, chiral separations, or as components of liquid crystals. Furthermore, derivatives of this compound could be used to create functional hydrogels or other soft materials with unique structural and mechanical properties. nih.gov

| Field | Potential Application of this compound Derivatives |

| Chemical Biology | Synthesis of chiral molecular probes for studying enzyme activity or receptor binding. |

| Supramolecular Chemistry | Construction of chiral host-guest systems for enantioselective recognition and sensing. ijsr.netresearchgate.net |

| Advanced Materials Science | Development of chiral polymers for separation technologies or as novel optical materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.